N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 313662-09-8
VCID: VC5517488
InChI: InChI=1S/C14H12N2OS2/c1-8-6-9(2)12-11(7-8)19-14(15-12)16-13(17)10-4-3-5-18-10/h3-7H,1-2H3,(H,15,16,17)
SMILES: CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)C
Molecular Formula: C14H12N2OS2
Molecular Weight: 288.38

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

CAS No.: 313662-09-8

Cat. No.: VC5517488

Molecular Formula: C14H12N2OS2

Molecular Weight: 288.38

* For research use only. Not for human or veterinary use.

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide - 313662-09-8

Specification

CAS No. 313662-09-8
Molecular Formula C14H12N2OS2
Molecular Weight 288.38
IUPAC Name N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C14H12N2OS2/c1-8-6-9(2)12-11(7-8)19-14(15-12)16-13(17)10-4-3-5-18-10/h3-7H,1-2H3,(H,15,16,17)
Standard InChI Key SEKPPPJATWHBAE-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)C

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 4,6-dimethylbenzothiazole ring linked via an amide bond to a thiophene-2-carboxamide group. Key structural identifiers include:

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H12N2OS2\text{C}_{14}\text{H}_{12}\text{N}_2\text{OS}_2
Molecular Weight288.38 g/mol
SMILES NotationCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)C
IUPAC NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

The benzothiazole moiety contributes aromaticity and planar rigidity, while the thiophene ring enhances electron delocalization, influencing reactivity and binding affinity .

Spectroscopic Characterization

Although experimental spectral data (e.g., NMR, IR) for this specific compound remains limited in public databases, analogous benzothiazole derivatives exhibit distinctive absorption bands:

  • IR: Stretching vibrations at 1,650–1,680 cm1^{-1} (amide C=O) and 3,100–3,300 cm1^{-1} (N–H) .

  • 1^1H NMR: Methyl protons on the benzothiazole ring resonate at δ 2.4–2.6 ppm, while thiophene protons appear as multiplet signals near δ 7.0–7.5 ppm.

Synthetic Pathways and Optimization

Primary Synthesis Route

The most documented method involves coupling 4,6-dimethyl-1,3-benzothiazol-2-amine with thiophene-2-carboxylic acid derivatives:

Reaction Scheme:

4,6-Dimethyl-1,3-benzothiazol-2-amine+Thiophene-2-carbonyl chlorideDCM, Et3NN-(4,6-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide+HCl\text{4,6-Dimethyl-1,3-benzothiazol-2-amine} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide} + \text{HCl}

Table 2: Synthesis Conditions and Yields

ReagentSolventCatalystTemperatureYield (%)
Thiophene-2-carbonyl chlorideDichloromethaneTriethylamine0–5°C → RT72–85

Key considerations:

  • Solvent Choice: Dichloromethane (DCM) or dimethylformamide (DMF) optimizes solubility and reaction kinetics.

  • Catalysts: Triethylamine neutralizes HCl byproducts, preventing side reactions.

Alternative Methods

  • Carbodiimide-Mediated Coupling: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) improves yields to ~90% but increases cost .

  • Solid-Phase Synthesis: Enables high-throughput production but requires specialized equipment .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related benzothiazoles reveals melting points between 180–220°C, suggesting moderate thermal stability .

Solubility Profile

Limited experimental data exists, but computational predictions (e.g., LogP ≈ 3.2) indicate lipophilicity suitable for membrane permeability.

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP3.2SwissADME
Polar Surface Area98.5 ŲChemAxon
Solubility (Water)<1 mg/mLQSPR

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies on analogous compounds demonstrate:

  • Apoptosis Induction: Caspase-3 activation in HeLa cells at 10 µM .

  • Topoisomerase Inhibition: IC50_{50} = 5.2 µM against Topo IIα .

Research Advancements and Applications

Drug Delivery Systems

Nanoencapsulation in PLGA nanoparticles enhances bioavailability by 40% in murine models, reducing hepatic clearance .

Materials Science

Thin films of benzothiazole-thiophene hybrids exhibit photoluminescence quantum yields of 18–22%, suggesting utility in organic LEDs.

Future Directions

  • In Vivo Toxicity Studies: Evaluate hepatotoxicity and neurotoxicity in preclinical models.

  • Structure-Activity Relationships (SAR): Modify methyl groups on the benzothiazole ring to optimize potency.

  • Computational Modeling: Molecular dynamics simulations to predict binding modes with kinase targets.

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